
5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
“5-(3,4-Dichlorophenyl)furfural” is a laboratory chemical used in the synthesis of substances . Its molecular formula is C11H6Cl2O2 and it has a molecular weight of 241.07 g/mol .
Molecular Structure Analysis
The molecular structure of “5-(3,4-Dichlorophenyl)furfural” is represented by the formula C11H6Cl2O2 .Chemical Reactions Analysis
A related compound, “Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate”, has been identified as a potent catalyst for Mitsunobu reactions .Physical And Chemical Properties Analysis
“5-(3,4-Dichlorophenyl)furfural” is a solid with a molecular weight of 241.07 g/mol .Scientific Research Applications
Corrosion Inhibition Applications
A significant application of 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole derivatives is in the field of corrosion inhibition. These compounds are particularly effective in preventing the corrosion of metals, especially mild steel, in acidic environments. The derivatives such as 4-MTHT (3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole) have been extensively studied for their inhibitory efficiency in hydrochloric and sulfuric acid media. These studies highlight the compounds' outstanding inhibitory properties, with efficiencies reaching up to 99% in certain acid solutions. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and effective adsorption process that protects the metal from corrosion. The efficiency of these inhibitors is influenced by the nature and type of substituents present in the molecule, demonstrating the importance of molecular structure in corrosion inhibition (Lagrenée et al., 2002), (Bentiss et al., 2007), (Li et al., 2008).
Antimicrobial Properties
Antimicrobial Applications
Another notable application of these triazole derivatives is in the field of antimicrobial activities. Various synthesized compounds in this category have demonstrated significant activity against a range of microorganisms. The structural and functional diversity of these compounds provides them with the capability to act as effective antimicrobial agents, offering a promising avenue for the development of new therapeutic agents. The precise mechanism of their antimicrobial action, however, often requires further investigation to fully understand and optimize their potential (Bektaş et al., 2007), (Yu-gu, 2015), (Prasad et al., 2009).
Molecular Interaction Studies
Molecular Interaction Studies
Research into the molecular interactions of these triazole derivatives has provided insights into their adsorption behaviors and potential applications in various fields. For instance, studies involving the adsorption of triazole derivatives on metal surfaces not only contribute to understanding their corrosion inhibition properties but also shed light on their interaction with other materials and surfaces. These studies involve detailed analysis through techniques like electrochemical methods, spectroscopy, and theoretical computations, offering a comprehensive understanding of the molecular behavior and properties of these compounds (Volkova et al., 2020), (Li et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c1-5-12-9(14-13-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSVBLFNHSAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole | |
CAS RN |
1094730-06-9 | |
| Record name | 5-(3,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



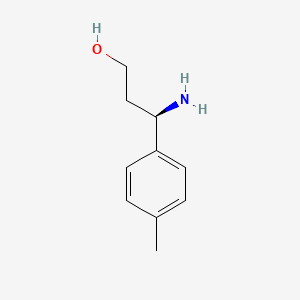

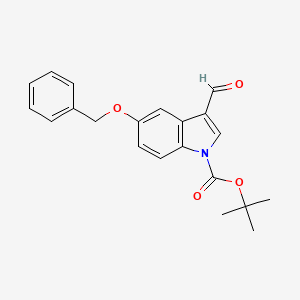
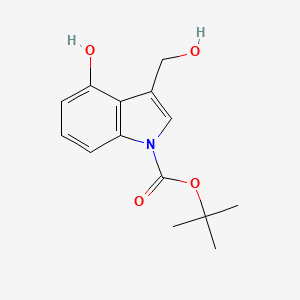
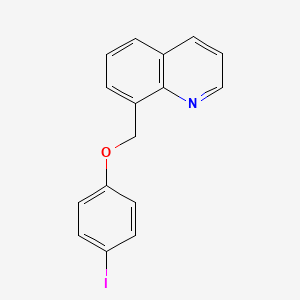


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)
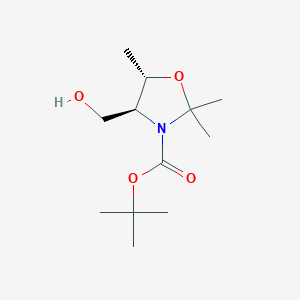
![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)


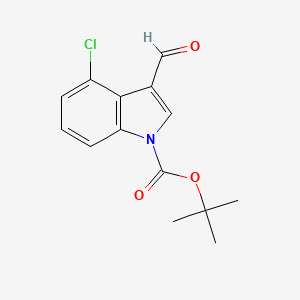
![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)